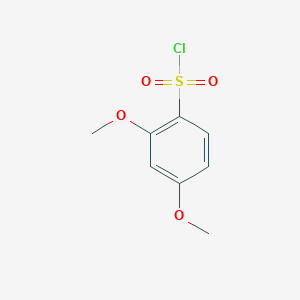

2,4-Dimethoxybenzenesulfonyl chloride

Descripción

Significance of Arenesulfonyl Chlorides as Synthetic Intermediates

The utility of arenesulfonyl chlorides in organic chemistry is extensive. They are instrumental in converting alcohols into better leaving groups, facilitating various nucleophilic substitution reactions. google.com Their reaction with amines to form sulfonamides is a cornerstone of medicinal chemistry, as the sulfonamide functional group is present in a multitude of pharmaceutical agents. Furthermore, arenesulfonyl chlorides react with arenes in Friedel-Crafts reactions to yield sulfones. wikipedia.org The versatility of these compounds allows for the introduction of the sulfonyl moiety into a wide range of organic molecules, enabling the synthesis of complex structures and biologically active compounds. google.com

Overview of Sulfonyl Transfer Reactions

Sulfonyl transfer reactions involve the transfer of a sulfonyl group (R-SO₂-) from a donor molecule, typically a sulfonyl chloride, to a nucleophile. These reactions are fundamental to the synthetic applications of arenesulfonyl chlorides. The mechanism of these reactions is generally considered a bimolecular nucleophilic substitution at the sulfur atom. nih.gov The nucleophile, often an alcohol or an amine, attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion. youtube.com In some cases, particularly with hindered substrates or in the presence of a strong base, an elimination-addition mechanism via a highly reactive sulfene (B1252967) intermediate can occur. nih.govacs.org The efficiency and pathway of the sulfonyl transfer can be influenced by the nature of the arenesulfonyl chloride, the nucleophile, the solvent, and the presence of catalysts. acs.orgnih.gov

Historical Context of Arenesulfonyl Chloride Research

The study and application of arenesulfonyl chlorides have a rich history in organic chemistry. Early methods for their synthesis often involved harsh reaction conditions, long reaction times, and resulted in low yields. google.com For instance, a method published in 1959 utilized thionyl chloride and a DMF catalyst to convert sulfonic acids to sulfonyl chlorides at a relatively high temperature of 75°C. google.com Over the years, significant efforts have been made to improve synthetic methodologies. In 1982, a method using phosphoryl chloride and sulfolane (B150427) was reported, though it still required heating to around 70°C. google.comscilit.com More recent advancements have focused on developing milder and more efficient procedures, such as the use of 2,4,6-trichloro-1,3,5-triazine, which, however, required prolonged reaction times. google.com The continuous development of new synthetic routes highlights the enduring importance of arenesulfonyl chlorides in organic synthesis. rsc.orgacs.org

Structure

3D Structure

Propiedades

IUPAC Name |

2,4-dimethoxybenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO4S/c1-12-6-3-4-8(14(9,10)11)7(5-6)13-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYGZKRRIULCJKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)S(=O)(=O)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90370406 | |

| Record name | 2,4-Dimethoxybenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63624-28-2 | |

| Record name | 2,4-Dimethoxybenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63624-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dimethoxybenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,4 Dimethoxybenzenesulfonyl Chloride

Direct Sulfonation Approaches

Direct sulfonation methods involve the introduction of a sulfonyl chloride group onto the 1,3-dimethoxybenzene (B93181) ring in a one-pot or stepwise process. These methods are widely employed due to the ready availability of the starting materials.

Chlorosulfonic Acid-Mediated Sulfonation

The most common laboratory and industrial synthesis of 2,4-dimethoxybenzenesulfonyl chloride involves the electrophilic aromatic substitution of 1,3-dimethoxybenzene with chlorosulfonic acid. chemicalbook.com The electron-donating nature of the two methoxy (B1213986) groups strongly activates the aromatic ring, directing the incoming chlorosulfonyl group primarily to the 4-position, which is para to one methoxy group and ortho to the other. A solvent such as chloroform (B151607) is often used in this reaction. chemicalbook.com

The reaction is typically carried out by the slow, controlled addition of chlorosulfonic acid to a solution of 1,3-dimethoxybenzene while maintaining a low temperature to manage the exothermic nature of the reaction and minimize the formation of byproducts. google.com The use of an excess of chlorosulfonic acid can lead to the formation of undesired sulfone byproducts. google.com

Industrial Scale Preparation and Optimization

On an industrial scale, the synthesis of 2,4-disubstituted benzenesulfonyl chlorides, including this compound, is optimized to be efficient, cost-effective, and to minimize waste. A patented method for preparing similar 2,4-disubstituted benzenesulfonyl chlorides employs a solvent-free reaction, which is environmentally advantageous. google.com

This industrial process involves a low-temperature, stepwise reaction. Initially, the substituted benzene (B151609) is reacted with a controlled amount of chlorosulfonic acid. google.com Subsequently, a specific chlorination auxiliary agent, such as thionyl chloride, is added in combination with more chlorosulfonic acid to facilitate the conversion to the sulfonyl chloride. google.com This method is designed to suppress the formation of byproducts like sulfone isomers and polysulfonated compounds. google.com The introduction of a specific inorganic salt additive can further enhance the reaction's selectivity. google.com By carefully controlling the reaction temperature and the addition of reagents, this process achieves high recovery of substrates and high product purity, which simplifies separation and purification. google.com

Table 1: Industrial Preparation of 2,4-Disubstituted Benzenesulfonyl Chloride

| Step | Reagents | Temperature (°C) | Duration (hours) | Purpose |

|---|---|---|---|---|

| 1 | Substituted Benzene, Chlorosulfonic Acid, Inorganic Salt | 5-20 | 0.5 | Initial sulfonation |

| 2 | Chlorosulfonic Acid, Thionyl Chloride | 10-20 | 5.0 | Conversion to sulfonyl chloride |

| 3 | Ice-water mixture | <15 | 0.5-1.0 | Quenching and product isolation |

This data is generalized from a patent for the industrial preparation of 2,4-disubstituted benzenesulfonyl chlorides and may be representative of the synthesis of this compound. google.com

Oxidative Chlorination Pathways

An alternative to direct sulfonation is the oxidative chlorination of sulfur-containing precursors, such as thiols and disulfides. These methods are valuable when the corresponding sulfur derivatives are readily available.

Conversion from Thiol Derivatives

The synthesis of sulfonyl chlorides from thiols is a well-established transformation. researchgate.net This process involves the oxidation of the thiol group to a sulfonic acid intermediate, followed by chlorination. Various reagents can accomplish this in a single step through oxidative chlorination. For instance, a combination of hydrogen peroxide and a chlorinating agent can efficiently convert thiols to their corresponding sulfonyl chlorides. researchgate.net While specific studies on 2,4-dimethoxybenzenethiol are not detailed, this general methodology is applicable to a wide range of aromatic thiols. The reaction conditions are typically mild, offering an advantage over harsher direct sulfonation methods. researchgate.net

Conversion from Disulfide Precursors

Disulfides can also serve as precursors for the synthesis of sulfonyl chlorides. The oxidative cleavage of the disulfide bond followed by chlorination yields two equivalents of the corresponding sulfonyl chloride. A mild and efficient reagent for this transformation is 2,4-dichloro-5,5-dimethylhydantoin (DCDMH). lookchem.com This reagent has been successfully used for the direct oxidative conversion of various disulfides to arenesulfonyl chlorides in good to excellent yields. lookchem.com The reaction is suitable for disulfides containing electron-donating groups, such as methoxy groups. lookchem.com The process is generally simple and practical, providing convenient access to a variety of aryl sulfonyl chlorides. lookchem.com

Table 2: Oxidative Chlorination of Disulfides with DCDMH

| Substrate | Product | Yield (%) |

|---|---|---|

| Bis(4-methylphenyl) disulfide | 4-Methylbenzenesulfonyl chloride | 95 |

| Bis(4-chlorophenyl) disulfide | 4-Chlorobenzenesulfonyl chloride | 92 |

| Bis(4-methoxyphenyl) disulfide | 4-Methoxybenzenesulfonyl chloride | 94 |

This table presents representative yields for the oxidative chlorination of various disulfides to their corresponding sulfonyl chlorides using DCDMH, illustrating the method's applicability to substituted systems. lookchem.com

Catalyst Systems and Reagents for Oxidative Chlorination

Oxidative chlorination provides a direct method for the synthesis of arylsulfonyl chlorides from sulfur-containing precursors such as thiols, disulfides, or benzylic sulfides. The selection of an appropriate catalyst and oxidizing/chlorinating agent is crucial for achieving high yields and purity.

A variety of reagents have been demonstrated to be effective for this transformation. Mild and efficient reagents include 2,4-dichloro-5,5-dimethylhydantoin (DCDMH), trichloroisocyanuric acid (TCCA), and N-chlorosuccinimide (NCS). researchgate.netfas.org These reagents facilitate the direct oxidative conversion of sulfur compounds to their corresponding arenesulfonyl chlorides in good to excellent yields. researchgate.netfas.org The reactions are typically straightforward, practical, and offer a convenient route to a diverse range of aryl and heteroarylsulfonyl chlorides. researchgate.net The use of a combination of N-chlorosuccinimide and dilute hydrochloric acid has been shown to be a practical, safe, and efficient method for this conversion, with the added benefit of the easy removal of the succinimide (B58015) byproduct. medchemexpress.com

In a more specific example of catalyst-promoted oxidative chlorination, zirconium(IV) chloride has been utilized in conjunction with hydrogen peroxide. This system proved effective for the conversion of 4-mercapto-3-methoxybenzonitrile (B15361358) to 4-cyano-2-methoxybenzenesulfonyl chloride. rsc.org The reaction proceeds rapidly at room temperature, although it is noted to be highly exothermic. rsc.org This methodology, while not directly applied to 2,4-dimethoxythiophenol, suggests a viable catalytic approach for structurally similar compounds.

The general conditions for these oxidative chlorination reactions often involve an aqueous-organic solvent system. For instance, the use of DCDMH in aqueous acetonitrile (B52724) has been found to be both mild and effective. medchemexpress.com

Table 1: Reagents for Oxidative Chlorination

| Reagent/Catalyst System | Substrate Type | Key Features |

|---|---|---|

| 2,4-Dichloro-5,5-dimethylhydantoin (DCDMH) | Thiols, disulfides, benzylic sulfides | Mild, efficient, good to excellent yields. researchgate.netfas.org |

| Trichloroisocyanuric acid (TCCA) | Sulfur compounds | Mild, efficient, good to excellent yields. fas.org |

| N-Chlorosuccinimide (NCS) / HCl | Thiol derivatives | Smooth oxidation, good yields, controlled reaction. medchemexpress.com |

Alternative Synthetic Routes

Beyond oxidative chlorination, other classical and modern synthetic methods are employed for the preparation of this compound and its derivatives.

A well-established alternative for the synthesis of arylsulfonyl chlorides from arylamines is the Sandmeyer-type reaction, often referred to as the Meerwein reaction in this context. This method involves the diazotization of an aromatic amine, followed by a copper-catalyzed reaction with sulfur dioxide and a chloride source.

The general procedure begins with the diazotization of the starting aniline (B41778), in this case, 2,4-dimethoxyaniline (B45885), typically using sodium nitrite (B80452) in the presence of a strong acid like hydrochloric acid at low temperatures (0–5 °C). The resulting diazonium salt is then added to a solution of sulfur dioxide in a suitable solvent, such as acetic acid, containing a copper(I) or copper(II) salt catalyst. Cuprous chloride is commonly used. The reaction proceeds with the evolution of nitrogen gas to yield the desired arylsulfonyl chloride. This method is particularly useful for preparing arylsulfonyl chlorides with substitution patterns that may not be easily accessible through direct chlorosulfonation of the aromatic ring.

While a specific, detailed protocol for 2,4-dimethoxyaniline was not found in the searched literature, the procedure for m-trifluoromethylbenzenesulfonyl chloride from m-aminobenzotrifluoride provides a representative example of the reaction conditions that would be adapted for this synthesis.

Table 2: General Steps in Diazotization-Sulfur Dioxide Method

| Step | Reagents | Typical Conditions |

|---|---|---|

| Diazotization | 2,4-Dimethoxyaniline, Sodium Nitrite, Hydrochloric Acid | 0–5 °C |

| Sulfonyl Chloride Formation | Diazonium salt, Sulfur Dioxide, Copper(I) Chloride, Acetic Acid | Addition of diazonium salt solution to the SO₂/catalyst mixture. |

The synthesis of isotopically labeled compounds is crucial for a variety of applications, including metabolic studies, mechanistic investigations, and as internal standards in quantitative analysis. The synthesis of isotopic analogs of this compound can be approached by incorporating isotopes such as deuterium (B1214612) (²H) or carbon-13 (¹³C) into the precursor molecules.

Deuterium Labeling: A plausible route to a deuterated version of this compound would start with a deuterated precursor. For instance, 1,3-dimethoxybenzene-d4 is a commercially available starting material. medchemexpress.com This deuterated arene could then be subjected to chlorosulfonation to introduce the sulfonyl chloride group, although this may lead to a mixture of isomers. A more regioselective approach would involve the nitration of 1,3-dimethoxybenzene-d4 to form a deuterated 2,4-dinitro- or a mixture of mononitro-dimethoxybenzene intermediates. Subsequent reduction of the nitro group(s) would yield deuterated 2,4-dimethoxyaniline. This labeled aniline can then be converted to the final deuterated sulfonyl chloride via the diazotization and sulfur dioxide-mediated method described in section 2.3.1. General methods for the deuteration of aromatic rings, such as catalytic H-D exchange using D₂O, could also be employed on 1,3-dimethoxybenzene or 2,4-dimethoxyaniline, although regioselectivity might be a challenge. nih.govlibretexts.org

Carbon-13 Labeling: For the introduction of carbon-13, one could start with a ¹³C-labeled precursor. For example, the synthesis could begin with ¹³C-labeled anisole. Nitration of ring-¹³C₆-anisole has been shown to produce labeled 2,4-dinitroanisole. georganics.sk A similar strategy could be envisioned starting from a singly or doubly ¹³C-labeled 1,3-dimethoxybenzene. Following the introduction of a nitro group at the 4-position and another at the 2-position, subsequent reduction would yield ¹³C-labeled 2,4-dimethoxyaniline. This intermediate would then be converted to the target ¹³C-labeled this compound using the diazotization method. Alternatively, methods for synthesizing ¹³C-labeled sulfonic acids, which can then be chlorinated using reagents like thionyl chloride or oxalyl chloride, have been reported for other aromatic systems and could potentially be adapted. libretexts.org

Table 3: Potential Strategies for Isotopic Labeling

| Isotope | Potential Labeled Precursor | Key Synthetic Steps |

|---|---|---|

| Deuterium (²H) | 1,3-Dimethoxybenzene-d4 medchemexpress.com | Nitration -> Reduction -> Diazotization/SO₂ reaction |

| Carbon-13 (¹³C) | ¹³C-labeled 1,3-Dimethoxybenzene | Nitration -> Reduction -> Diazotization/SO₂ reaction |

Quantitative Kinetic Correlations

To provide a more detailed and quantitative understanding of the reaction mechanism, the solvolysis rates of this compound across various solvents have been analyzed using linear free-energy relationships.

The extended Grunwald-Winstein equation is a powerful tool for analyzing solvolysis reactions by separating the effects of solvent nucleophilicity and solvent ionizing power on the reaction rate. nih.govwikipedia.org The equation is expressed as:

log(k/k₀) = lNT + mYCl

Here, k is the rate constant in a given solvent, k₀ is the rate constant in the reference solvent (80% ethanol/20% water), l is the sensitivity of the substrate to solvent nucleophilicity (NT), and m is the sensitivity to solvent ionizing power (YCl). wikipedia.org

For the solvolysis of this compound in 30 different solvents, the rate constants were shown to be well-correlated with this equation. koreascience.kr The analysis yielded sensitivity values that provide strong evidence for a bimolecular mechanism. koreascience.kr

| Parameter | Value |

|---|---|

| Sensitivity to Solvent Nucleophilicity (l) | 0.93 ± 0.14 |

| Sensitivity to Solvent Ionizing Power (m) | 0.65 ± 0.06 |

The sensitivity values, l and m, quantify the reaction's dependence on the solvent's ability to act as a nucleophile (NT scale) and its ability to stabilize charge separation (YCl scale). The obtained values of l = 0.93 and m = 0.65 for this compound are highly informative. koreascience.kr The relatively large l value indicates a strong dependence on the solvent's nucleophilicity, signifying that the solvent is directly involved as a nucleophile in the rate-determining step. koreascience.kr The moderate m value suggests that while there is some charge separation in the transition state, it is less significant than in a full SN1 reaction. This combination of high sensitivity to nucleophilicity and moderate sensitivity to ionizing power is characteristic of an SN2 pathway. koreascience.kr

The activation parameters, specifically the enthalpy of activation () and the entropy of activation (), offer further insight into the transition state of the solvolysis reaction.

| Parameter | Value Range |

|---|---|

| Enthalpy of Activation (${\Delta}H^{\neq}$) | 12.4 to 14.6 kcal·mol⁻¹ |

| Entropy of Activation (${\Delta}S^{\neq}$) | -15.5 to -32.3 cal·mol⁻¹·K⁻¹ |

The moderately low enthalpy of activation is typical for solvolysis reactions. koreascience.kr Critically, the large negative values for the entropy of activation indicate a significant increase in order upon moving from the reactants to the transition state. nih.govkoreascience.kr This is consistent with a bimolecular process (SN2) where two separate species (the sulfonyl chloride and a solvent molecule) combine to form a single, highly organized transition state structure. koreascience.kr An SN1 mechanism, in contrast, would typically exhibit a much less negative or even a positive entropy of activation due to the dissociation of the substrate in the rate-determining step.

Isotopic Effects in Mechanistic Assessment

Isotopic substitution is a powerful tool for elucidating reaction mechanisms, providing insights into bond-breaking and bond-forming steps in the transition state. In the study of this compound reactions, both solvent and substrate kinetic isotope effects have been instrumental in distinguishing between proposed mechanistic pathways.

Solvent Kinetic Isotope Effects (SKIE)

The comparison of reaction rates in a protonated solvent versus its deuterated counterpart, known as the solvent kinetic isotope effect (SKIE), offers significant clues about the role of the solvent in the reaction mechanism. For the solvolysis of this compound, the SKIE values have been determined to be in the range of 1.74 to 1.86. koreascience.kr

This observed normal isotope effect (kH/kD > 1) is consistent with a bimolecular (SN2) mechanism where the solvent acts as a nucleophile in the rate-determining step. koreascience.kr A value of this magnitude suggests that the O-H bond of the solvent is being broken in the transition state, which is characteristic of a general-base catalysis scenario where a second solvent molecule facilitates the nucleophilic attack of the first. koreascience.krnih.gov If the reaction were to proceed through a unimolecular (SN1) pathway, the SKIE would be expected to be closer to unity. koreascience.kr

Table 1: Solvent Kinetic Isotope Effects for the Solvolysis of this compound

| Solvent System | SKIE (kH/kD) |

|---|---|

| Water | 1.74 |

| Methanol | 1.86 |

Data sourced from reference koreascience.kr

Secondary Deuterium Isotope Effects in Transition State Elucidation

Secondary deuterium isotope effects (SKIEs) arise when the isotopic substitution is at a position not directly involved in bond cleavage. wikipedia.org These effects, though smaller than primary isotope effects, are valuable for probing the structure of the transition state. wikipedia.org For reactions involving sulfonyl chlorides, secondary deuterium isotope effects can help to differentiate between associative and dissociative mechanisms.

In a dissociative or SN1-like transition state, there is a buildup of positive charge on the sulfur atom as the bond to the leaving group breaks. If deuterium is substituted at a position that can stabilize this developing charge through hyperconjugation, a normal secondary isotope effect (kH/kD > 1) would be expected. libretexts.org Conversely, in an associative or SN2-like transition state, where the nucleophile is forming a new bond to the sulfur, changes in hybridization at the sulfur center can lead to either normal or inverse isotope effects depending on the specific vibrational modes in the transition state. princeton.edu While specific studies on the secondary deuterium isotope effects for this compound are not extensively detailed in the provided search results, the general principles of SKIEs are applicable to understanding its reaction mechanisms. nih.govnih.gov

Influence of Structural Modifications and Solvent Systems on Reactivity

The reactivity of this compound is significantly influenced by both the electronic nature of substituents on the aromatic ring and the properties of the solvent system in which the reaction is conducted.

Effects of Aromatic Substituents on Reaction Rates

The presence of substituents on the benzene ring of an arenesulfonyl chloride can have a profound effect on the rate of nucleophilic substitution. Electron-donating groups, such as the methoxy groups in this compound, generally increase the electron density on the aromatic ring. libretexts.orgminia.edu.eg This can influence the reaction rate in a complex manner. For an SN2 reaction, electron-donating groups can slightly decrease the rate by making the sulfur atom less electrophilic. However, if there is any degree of SN1 character, these groups can stabilize the resulting sulfonyl cation, thus increasing the reaction rate. beilstein-journals.org

Studies on a range of substituted benzenesulfonyl chlorides have shown that electron-withdrawing groups tend to increase the rate of SN2 reactions by making the sulfur atom more susceptible to nucleophilic attack. mdpi.com Conversely, strongly electron-donating groups have been observed to accelerate solvolysis reactions, which has sometimes been interpreted as evidence for a shift towards an SN1 mechanism. beilstein-journals.org However, for many arenesulfonyl chlorides, including those with activating groups, the evidence predominantly points towards an SN2 mechanism. nih.gov The two methoxy groups in this compound are activating groups that donate electron density through resonance, which can stabilize the transition state.

Table 2: Relative Rates of Nitration for Benzene Derivatives (Illustrative of Substituent Effects)

| Substituent (R in C6H5R) | Relative Rate |

|---|---|

| -OH | 1,000 |

| -CH3 | 25 |

| -H | 1 |

| -Cl | 0.033 |

| -NO2 | 6 x 10⁻⁸ |

This table provides a general illustration of how activating and deactivating groups affect the reactivity of an aromatic ring in electrophilic aromatic substitution, which can be conceptually related to the electronic effects on the sulfonyl group. Data sourced from reference lumenlearning.com

Solvent Composition and its Impact on Reaction Mechanisms

The composition of the solvent plays a critical role in determining both the rate and the mechanism of the solvolysis of this compound. The Grunwald-Winstein equation is often used to correlate the solvolysis rates with the ionizing power and nucleophilicity of the solvent. For this compound, the solvolysis rate constants in 30 different solvents show a good correlation with the extended Grunwald-Winstein equation, yielding sensitivity values of l = 0.93 ± 0.14 to solvent nucleophilicity (NT) and m = 0.65 ± 0.06 to solvent ionizing power (YCl). koreascience.kr

These l and m values are indicative of a bimolecular SN2 reaction pathway. koreascience.kr The relatively high sensitivity to solvent nucleophilicity (l value close to 1.0) suggests significant involvement of the solvent as a nucleophile in the rate-determining step. koreascience.kr The moderate sensitivity to solvent ionizing power (m value) is also consistent with an SN2 mechanism that has some charge separation in the transition state. koreascience.kr Furthermore, the activation enthalpies (ΔH‡) of 12.4 to 14.6 kcal·mol-1 and activation entropies (ΔS‡) of -15.5 to -32.3 cal·mol-1·K-1 are in agreement with a bimolecular mechanism. koreascience.kr In highly ionizing solvents, there has been no evidence to suggest a changeover to an SN1 process for this compound. beilstein-journals.org

Table 3: Grunwald-Winstein Parameters for the Solvolysis of this compound

| Parameter | Value | Interpretation |

|---|---|---|

| l (sensitivity to NT) | 0.93 ± 0.14 | High sensitivity to solvent nucleophilicity, supporting an SN2 mechanism. |

| m (sensitivity to YCl) | 0.65 ± 0.06 | Moderate sensitivity to solvent ionizing power, consistent with a charge-separated SN2 transition state. |

Data sourced from reference koreascience.kr

Synthesis of 2,4 Dimethoxybenzenesulfonyl Chloride

The primary method for the synthesis of 2,4-Dimethoxybenzenesulfonyl chloride involves the reaction of 1,3-dimethoxybenzene (B93181) with chlorosulfonic acid. chemicalbook.com This reaction is typically carried out in an organic solvent such as chloroform (B151607). The process generally involves the dropwise addition of chlorosulfonic acid to a solution of 1,3-dimethoxybenzene while maintaining a controlled temperature. google.com After the addition is complete, the mixture is stirred to ensure the reaction goes to completion, followed by isolation and purification of the product.

Applications in Advanced Organic Synthesis

Formation of Sulfonamide Derivatives

The reaction of 2,4-dimethoxybenzenesulfonyl chloride with primary or secondary amines is a cornerstone of its application, yielding the corresponding N-substituted sulfonamides. This transformation is fundamental to the synthesis of compounds with significant biological activity and is a key step in the development of new therapeutic agents.

The sulfonamide functional group is a well-established pharmacophore present in a multitude of approved drugs. The synthesis of sulfonamides via the reaction of a sulfonyl chloride with an amine is a common and effective method in medicinal chemistry. nih.gov this compound can be employed in this capacity to generate novel sulfonamide-containing compounds with a wide array of biological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties. nih.gov

The general synthetic approach involves the nucleophilic attack of an amine on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion and forming the stable sulfonamide linkage. This reaction is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct. By varying the amine component, a diverse range of sulfonamides can be accessed. For instance, using amino acids as the amine source introduces chirality and biologically relevant side chains into the final molecule. nih.gov

While specific examples detailing the direct use of this compound are specialized, the synthesis of structurally related bioactive compounds illustrates the potential of this reagent. For example, derivatives of 4-aminobenzenesulfonamide have been optimized to act as potent and selective inhibitors of enzymes like 12-lipoxygenase, which is implicated in various diseases including cancer, diabetes, and skin conditions. nih.gov The synthesis of these molecules highlights the modular nature of sulfonamide synthesis, where different arylsulfonyl chlorides and amines can be combined to tune biological activity. nih.gov

Protecting Group Chemistry of Nitrogen Containing Functional Groups

Strategies for Amine Protection using Arenesulfonyl Chlorides

The protection of primary and secondary amines is a common requirement in multi-step organic synthesis to prevent unwanted side reactions. Arenesulfonyl chlorides, including 2,4-dimethoxybenzenesulfonyl chloride, react with amines to form stable sulfonamides. This transformation is typically carried out by treating the amine with the sulfonyl chloride in the presence of a base. The base serves to neutralize the hydrochloric acid generated during the reaction. Common bases used for this purpose include tertiary amines such as triethylamine (B128534) or pyridine. The resulting 2,4-dimethoxybenzenesulfonamide (B1308909) is generally a solid, which can facilitate purification and handling. google.com

Cleavage Conditions and Selectivity of 2,4-Dimethoxybenzenesulfonyl Protecting Groups

The stability of a protecting group is a critical factor in its utility. Research into various substituted benzenesulfonyl groups for the protection of the indole (B1671886) nitrogen of tryptophan has shown that the 2,4-dimethoxybenzenesulfonyl group is stable to trifluoroacetic acid (TFA). researchgate.net This stability to a common and strong acidic reagent indicates that the 2,4-dimethoxybenzenesulfonamide linkage is robust. While more electron-rich analogs like 2,4,6-trimethoxybenzenesulfonyl (Mtb) can be removed by very strong acids such as hydrogen fluoride (B91410) (HF) or methanesulfonic acid, the cleavage of the 2,4-dimethoxybenzenesulfonyl group requires harsh conditions, distinguishing it from more acid-labile protecting groups. researchgate.net

This contrasts with the related but structurally distinct 2,4-dimethoxybenzyl (Dmb) group, which, when used for the N-protection of sulfamates, can be cleaved quantitatively under relatively mild acidic conditions, such as 10% trifluoroacetic acid in dichloromethane (B109758). rsc.org This highlights the significant difference in chemical stability between a benzenesulfonyl linkage to nitrogen (a sulfonamide) and a benzyl (B1604629) linkage to nitrogen (a benzylamine).

| Protecting Group | Functional Group Protected | Cleavage Reagent | Stability/Lability | Reference |

|---|---|---|---|---|

| 2,4-Dimethoxybenzenesulfonyl | Tryptophan Indole (Nin) | Trifluoroacetic Acid (TFA) | Stable | researchgate.net |

| 2,4,6-Trimethoxybenzenesulfonyl (Mtb) | Tryptophan Indole (Nin) | Hydrogen Fluoride (HF) or Methanesulfonic Acid | Labile | researchgate.net |

| N,N-bis(2,4-dimethoxybenzyl) | O-Aryl Sulfamate (B1201201) (N) | 10% TFA in Dichloromethane | Labile | rsc.org |

Application in Peptide Synthesis

The specific properties of the 2,4-dimethoxybenzenesulfonyl group have been evaluated for applications in the complex, multi-step process of peptide synthesis.

The side chains of certain amino acids contain reactive functional groups that must be protected during peptide synthesis to prevent side reactions. The indole ring of tryptophan is one such example. The 2,4-dimethoxybenzenesulfonyl group has been specifically investigated as a protecting group for the indole nitrogen (Nin) of tryptophan. researchgate.netebin.pub Along with other substituted arenesulfonyl groups, its properties were studied to find a suitable balance of stability and eventual cleavability that could suppress the decomposition and modification of the sensitive tryptophan residue during synthesis. researchgate.net

Solid-Phase Peptide Synthesis (SPPS) is the dominant method for chemically synthesizing peptides. The most common strategy, Fmoc/tBu SPPS, relies on the use of the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary α-amino protection and acid-labile groups for permanent side-chain protection. thermofisher.com In this strategy, the final step involves treating the peptide-resin with a strong acid cocktail, typically containing a high concentration of trifluoroacetic acid (TFA), to simultaneously cleave the peptide from the resin and remove all side-chain protecting groups.

The demonstrated stability of the 2,4-dimethoxybenzenesulfonyl group to TFA means it is not compatible with the standard final cleavage/deprotection step of the Fmoc/tBu strategy. researchgate.net A protecting group that cannot be removed under these conditions would not be suitable for general side-chain protection within this framework. However, this stability could make it suitable for other strategies, such as the Boc/Bzl approach, where the final deprotection is often performed with a harsher acid like hydrogen fluoride (HF). researchgate.net The related 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group, which is also TFA-stable but HF-labile, has been used in the solid-phase synthesis of the peptide dynorphin, indicating the utility of such groups in specific SPPS contexts. researchgate.net

| SPPS Strategy | Typical Final Cleavage Reagent | Compatibility | Reasoning | Reference |

|---|---|---|---|---|

| Fmoc/tBu | ~95% Trifluoroacetic Acid (TFA) | Incompatible | Group is stable to TFA and would not be removed from the side chain. | researchgate.net |

| Boc/Bzl | Hydrogen Fluoride (HF) | Potentially Compatible | Similar, more substituted arenesulfonyl groups are cleaved by HF. | researchgate.net |

Protection of O-Aryl Sulfamates

O-Aryl sulfamates are functional groups of interest in medicinal chemistry. rsc.org Their synthesis can be complicated by the lability of the O-sulfamate group, particularly under basic conditions. To overcome this, a protecting group strategy for the sulfamate nitrogen has been developed. In this approach, both NH protons of the sulfamate are replaced by acid-labile benzyl-type groups. Specifically, a strategy using two 2,4-dimethoxybenzyl (Dmb) groups for the N-protection of phenolic O-sulfamates has been described. rsc.org

The synthesis involves reacting a phenol (B47542) with 1,1′-sulfonylbis(2-methyl-1H-imidazole), followed by N-methylation and subsequent displacement with bis(2,4-dimethoxybenzyl)amine. The resulting N,N-bis(2,4-dimethoxybenzyl) protected O-aryl sulfamates are stable to oxidizing and reducing agents, as well as bases and nucleophiles, making them suitable for use in multi-step syntheses. The deprotection of the Dmb groups is achieved quantitatively with 10% trifluoroacetic acid in dichloromethane at room temperature within two hours, regenerating the primary sulfamate. rsc.org

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. While specific DFT studies focused solely on this compound are not extensively documented in publicly available literature, the electronic properties can be inferred from studies on analogous compounds, such as other substituted benzenesulfonyl chlorides and methoxy-substituted aromatic systems.

DFT calculations on molecules like 2,4,6-tri(propan-2-yl)benzenesulfonyl chloride have been used to determine molecular geometry, vibrational frequencies, and analyze frontier molecular orbitals (FMOs). researchgate.net For this compound, DFT calculations would likely reveal a significant influence of the two methoxy (B1213986) groups on the electronic distribution of the benzene (B151609) ring. The methoxy groups are strong electron-donating groups through resonance, which would increase the electron density on the aromatic ring, particularly at the ortho and para positions relative to them. This increased electron density affects the reactivity of the sulfonyl chloride group.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and kinetic stability of a molecule. In this compound, the HOMO is expected to be localized primarily on the electron-rich dimethoxy-substituted benzene ring, while the LUMO would be centered on the sulfonyl chloride moiety, specifically on the sulfur-chlorine bond. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity.

Studies on similar molecules, such as 4-methoxybenzonitrile, have utilized DFT to analyze geometries, electronic structures, and spectral properties. researchgate.netsemanticscholar.org These studies show that the methoxy group significantly influences the electronic absorption spectra and the nature of electronic transitions. researchgate.netsemanticscholar.org For this compound, the electron-donating methoxy groups would be expected to influence the electrophilicity of the sulfur atom in the sulfonyl chloride group, a key factor in its reactions.

Table 1: Predicted Electronic Properties of this compound based on DFT studies of analogous compounds.

| Property | Predicted Characteristic | Influence of Methoxy Groups |

| HOMO Localization | Primarily on the dimethoxy-substituted benzene ring. | Increased energy level, making the molecule a better electron donor. |

| LUMO Localization | Primarily on the S-Cl bond of the sulfonyl chloride group. | Lowered energy level, making the molecule a better electron acceptor. |

| HOMO-LUMO Gap | Moderate, indicating good kinetic stability but sufficient reactivity. | Reduced gap compared to unsubstituted benzenesulfonyl chloride, enhancing reactivity. |

| Electron Density | Increased on the aromatic ring, especially at ortho/para positions to the methoxy groups. | Enhanced nucleophilicity of the ring and influences the reactivity of the sulfonyl chloride. |

| Dipole Moment | Significant, due to the electronegative oxygen and chlorine atoms. | Contribution from the polar C-O and S-Cl bonds. |

Modeling of Reaction Mechanisms and Transition State Structures

The solvolysis of arenesulfonyl chlorides has been a subject of interest for mechanistic studies. For most sulfonyl chlorides, the mechanism of solvolysis is generally considered to be bimolecular (SN2). mdpi.com This is in contrast to some claims of an SN1 mechanism for highly substituted arenesulfonyl chlorides, which have been largely refuted. mdpi.com

For this compound, the presence of two electron-donating methoxy groups would stabilize a potential carbocationic intermediate, which might suggest a possible shift towards an SN1-like mechanism. However, studies on other electron-rich benzenesulfonyl chlorides suggest that even with such substituents, the reaction often proceeds through a bimolecular pathway. mdpi.com For instance, the solvolysis of 3,4-dimethoxybenzenesulfonyl chloride has been proposed to occur via dual reaction channels, one being SN2 and the other a general-base catalyzed SN2 reaction or an addition-elimination pathway. mdpi.com

Computational modeling of the reaction mechanism for this compound would involve locating the transition state structure for the nucleophilic attack of a solvent molecule on the sulfur atom. This would likely be a trigonal bipyramidal structure, characteristic of an SN2 reaction at a sulfur center. The modeling would help in understanding the influence of the methoxy groups on the stability of this transition state. A Hammond-effect on the position of the transition state for solvent addition has been observed in the solvolysis of substituted 4-methoxybenzyl chlorides, where electron-withdrawing groups shift the transition state. nih.govnih.gov A similar effect could be computationally modeled for this compound.

Prediction and Analysis of Kinetic Isotope Effects

Kinetic isotope effects (KIEs) are a powerful tool for elucidating reaction mechanisms by providing information about bond breaking and forming in the rate-determining step. wikipedia.org The study of KIEs can help to distinguish between different proposed mechanisms, such as SN1 and SN2 pathways. wikipedia.org

For the solvolysis of this compound, a significant primary chlorine kinetic isotope effect (35Cl/37Cl) would be expected if the S-Cl bond is broken in the rate-determining step. The magnitude of this effect can provide insight into the structure of the transition state. Theoretical predictions of KIEs can be performed using computational methods, often in conjunction with DFT calculations of the vibrational frequencies of the reactants and the transition state. umsl.edu

In Silico Studies for Protecting Group Design

The 2,4-dimethoxybenzyl (DMB) group, which is structurally related to the substituent pattern of this compound, is a well-established protecting group in organic synthesis, particularly for alcohols and amines. The utility of the DMB group stems from its stability to a range of reaction conditions and its facile cleavage under acidic conditions.

In silico studies can aid in the design of new protecting groups by predicting their stability and reactivity. For a protecting group based on the 2,4-dimethoxybenzenesulfonyl moiety, computational methods could be used to:

Model the stability of the resulting sulfonamide or sulfonate ester to various reagents (e.g., acids, bases, nucleophiles, oxidants, and reductants).

Investigate the mechanism of deprotection and calculate the activation energy for the cleavage of the sulfur-nitrogen or sulfur-oxygen bond. This would help in predicting the conditions required for deprotection.

Evaluate the electronic and steric effects of the 2,4-dimethoxy substitution on the properties of the protecting group.

A study on the N-protection of O-aryl sulfamates utilized 2,4-dimethoxybenzyl groups, highlighting their stability and specific deprotection conditions. rsc.org This demonstrates the value of the 2,4-dimethoxy substitution pattern in creating acid-labile protecting groups. rsc.org Similar in silico approaches could be applied to design and evaluate protecting groups derived from this compound.

Molecular Docking Studies in Drug Design

Sulfonamides, which can be synthesized from sulfonyl chlorides like this compound, are a prominent class of compounds with a wide range of biological activities. nih.gov Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. longdom.org It is widely used in drug design to screen for potential drug candidates and to understand their mechanism of action at a molecular level.

While specific molecular docking studies involving derivatives of this compound are not extensively reported, the general applicability of this approach to sulfonamides is well-documented. For instance, novel sulfonamide derivatives have been designed, synthesized, and their binding affinities determined via molecular docking against various protein targets, such as carbonic anhydrases in cancer therapy. nih.gov

A hypothetical drug design workflow involving this compound could involve:

Synthesis of a library of sulfonamide derivatives by reacting this compound with various amines.

In silico screening of this library against a specific biological target (e.g., an enzyme or a receptor) using molecular docking.

Analysis of the docking results to identify compounds with high binding affinities and favorable interactions with the target's active site.

Further optimization of the lead compounds based on the docking insights to improve their potency and selectivity.

Studies on N10-substituted 2,4-dimethoxy acridones, which share the dimethoxy-substituted aromatic motif, have employed molecular docking to investigate their DNA-binding activity as potential cytotoxic agents. ijpsr.com This underscores the utility of the 2,4-dimethoxy scaffold in generating molecules with interesting biological properties that can be explored through computational methods like molecular docking.

Table of Compounds

Future Research Directions and Emerging Applications

Development of Novel Synthetic Methodologies for 2,4-Dimethoxybenzenesulfonyl Chloride and its Analogs

The traditional synthesis of this compound involves the reaction of 1,3-dimethoxybenzene (B93181) with chlorosulfonic acid. However, this method often requires harsh conditions and an excess of reagents, leading to environmental concerns. mdpi.com Future research is geared towards developing greener and more efficient synthetic routes.

One promising area is the use of aqueous conditions for the preparation of arylsulfonyl chlorides. This approach offers considerable advantages over methods that use acetic acid, as it is safer, more robust, and has significant environmental benefits. acs.orgresearchgate.net The low solubility of sulfonyl chlorides in water protects them from hydrolysis, allowing for direct precipitation from the reaction mixture in high yields. researchgate.net

Continuous flow chemistry is another innovative approach being explored for the synthesis of sulfonyl chlorides. mdpi.comrsc.orgrsc.org This technology allows for better control over reaction parameters, improves safety by minimizing the risk of thermal runaway, and can lead to higher yields and purity. rsc.org An automated continuous synthesis process has been developed for the scalable production of aryl sulfonyl chlorides, employing multiple continuous stirred-tank reactors (CSTRs) and a continuous filtration system. mdpi.com

Furthermore, research into alternative chlorinating agents aims to replace harsh reagents like chlorosulfonic acid. Methods using N-chlorosuccinimide, sodium hypochlorite, and bleach-mediated oxidative chlorosulfonation are being investigated as cleaner and more economical alternatives. organic-chemistry.org A patented method for the preparation of 2,4-disubstituted benzenesulfonyl chlorides highlights the ongoing industrial interest in optimizing these syntheses. google.com

| Methodology | Advantages | Challenges | Key Research Focus |

|---|---|---|---|

| Traditional Batch Synthesis | Well-established | Harsh reagents, excess waste, safety concerns | N/A |

| Aqueous Process Chemistry | Safer, environmentally friendly, high yields | Substrate scope, reaction kinetics | Expanding to a wider range of substrates |

| Continuous Flow Synthesis | Enhanced safety, precise control, scalability | Initial setup cost, potential for clogging | Optimization of reactor design and automation |

| Green Chlorinating Agents | Reduced toxicity and waste | Reactivity and selectivity compared to traditional reagents | Development of new, efficient, and recyclable reagents |

Elucidation of Undiscovered Reaction Pathways

The reactivity of this compound is primarily dictated by the electrophilic nature of the sulfonyl chloride group, which readily reacts with nucleophiles. While the fundamental reaction pathways, such as nucleophilic substitution, are well-understood, there is ongoing research to uncover more nuanced and potentially novel reaction mechanisms. nih.gov

For instance, the reaction of benzenesulfonyl chlorides with amines in water has shown surprising results, with evidence for third-order reaction kinetics at high pH. iupac.org This suggests the involvement of hydrophobic effects and molecular aggregates, opening up new avenues for controlling reaction outcomes. iupac.org

Another area of investigation is the potential for this compound to participate in reactions involving sulfene (B1252967) intermediates. While this pathway is more common for alkanesulfonyl chlorides with α-hydrogens, it could potentially be induced under specific conditions, leading to novel cycloaddition products. nih.gov

The diverse reactivity of sulfonyl chlorides also includes radical reactions and interactions with a wide range of unsaturated compounds like alkenes, alkynes, and imines. magtech.com.cn Future studies may focus on harnessing the specific electronic properties of the 2,4-dimethoxy-substituted benzene (B151609) ring to control the regioselectivity and stereoselectivity of these reactions, thereby expanding the synthetic utility of this compound.

Exploration of Applications beyond Medicinal Chemistry

While the primary application of this compound has been in the synthesis of sulfonamides for medicinal purposes, its inherent reactivity makes it a candidate for applications in materials science. The sulfonyl chloride functional group can be used to modify the properties of polymers and other materials.

One potential application is in the surface modification of polymers like poly(vinyl chloride) (PVC). By reacting this compound with functional groups on the polymer surface, properties such as hydrophobicity, thermal stability, and resistance to degradation could be enhanced. google.com The bulky dimethoxybenzene group could also act as a plasticizer or alter the diffusion of other molecules through the polymer matrix. researchgate.net

Furthermore, the ability of sulfonyl chlorides to react with a variety of nucleophiles could be exploited in the development of novel cross-linking agents for polymers, leading to materials with tailored mechanical and thermal properties. The incorporation of the 2,4-dimethoxybenzene moiety could also impart specific optical or electronic properties to the resulting materials, opening up possibilities in the field of functional polymers.

Design of Functionally Tuned Derivatives for Specific Biological Targets

The design of functionally tuned derivatives of this compound, primarily in the form of sulfonamides, is a major focus of medicinal chemistry research. By systematically modifying the structure of the resulting sulfonamide, researchers can fine-tune its biological activity and selectivity for specific targets.

Structure-activity relationship (SAR) studies are crucial in this endeavor. For example, in the development of carbonic anhydrase inhibitors, the position and nature of substituents on the benzenesulfonamide (B165840) scaffold have been shown to significantly impact inhibitory activity and isoform selectivity. tandfonline.comnanobioletters.com Similarly, the optimization of benzenesulfonamide-based inhibitors of 12-lipoxygenase has demonstrated that modifications to the benzylamino moiety can lead to nanomolar potency and excellent selectivity. nih.govacs.org

The design strategy often involves a hybridization approach, combining the benzenesulfonamide scaffold with other pharmacologically active moieties to create hybrid molecules with enhanced or novel activities. mdpi.com Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) analysis and molecular docking, are increasingly being used to predict the activity of new derivatives and guide their synthesis. nanobioletters.comnih.gov This rational design approach accelerates the discovery of potent and selective inhibitors for a range of biological targets, including various enzymes and protein kinases. nih.govnih.gov

| Biological Target | Design Strategy | Key Structural Modifications | Outcome |

|---|---|---|---|

| Carbonic Anhydrases (CAs) | Varying flexibility of appended moieties | Introduction of amine, amide, and cyclic urea (B33335) tails | Nanomolar inhibitory activity and isoform selectivity tandfonline.com |

| 12-Lipoxygenase (12-LOX) | Medicinal chemistry optimization of a benzylamino)benzenesulfonamide scaffold | Modifications at the 3- and 4-positions of the benzyl (B1604629) ring | Nanomolar potency and excellent selectivity nih.govacs.org |

| Transient Receptor Potential Vanilloid 4 (TRPV4) | Synthesis and evaluation of analogues of a known antagonist | Systematic modification of the parent compound structure | Increased inhibitory potency in vitro nih.gov |

| Cyclin-Dependent Kinase 7 (CDK7) | Design of 2,4-diaminopyrimidine (B92962) derivatives | Introduction of a sulfonyl group at the ortho position of an aniline (B41778) moiety | Potent and selective CDK7 inhibition nih.gov |

Q & A

Basic Research Questions

Q. What are the key physicochemical properties and characterization methods for 2,4-dimethoxybenzenesulfonyl chloride?

- Answer: The compound (CAS 63624-28-2) has a molecular formula of C₈H₉ClO₄S and a molecular weight of 236.67 g/mol. Key characterization methods include:

- Melting Point (mp): 65–70°C (determined via differential scanning calorimetry) .

- Spectroscopic Analysis: Use FT-IR to confirm sulfonyl chloride (S=O stretching ~1370 cm⁻¹) and methoxy groups (C-O stretching ~1250 cm⁻¹). NMR (¹H and ¹³C) can resolve aromatic protons (δ 6.8–7.5 ppm) and methoxy groups (δ ~3.8 ppm) .

- Purity Assessment: HPLC with UV detection (λ = 254 nm) ensures >98% purity for research-grade material .

Q. How should this compound be stored and handled to ensure stability?

- Answer:

- Storage: Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis. Avoid exposure to moisture and light .

- Handling: Use impervious nitrile gloves, sealed goggles, and lab coats. Work in a fume hood to avoid inhalation of vapors. In case of skin contact, rinse immediately with water for 15 minutes .

Q. What are the common synthetic routes for preparing this compound?

- Answer: A typical method involves:

- Sulfonation: React 2,4-dimethoxybenzene with chlorosulfonic acid (ClSO₃H) at 0–5°C.

- Chlorination: Treat the intermediate sulfonic acid with PCl₅ or SOCl₂ to yield the sulfonyl chloride.

- Purification: Isolate via vacuum distillation or recrystallization from dry hexane .

Advanced Research Questions

Q. How do solvent polarity and isotopic effects influence the solvolysis kinetics of this compound?

- Answer:

- Kinetic Solvent Isotope Effects (KSIE): In methanol-D₂O mixtures, KSIE = 1.45, suggesting general base catalysis or an addition-elimination pathway. In water, KSIE = 1.35, consistent with an SN2-SN1 hybrid mechanism .

- Grunwald-Winstein Analysis: The extended equation gives sensitivity parameters l = 1.12 (nucleophilic assistance) and m = 0.58 (ionizing power), indicating dual reaction channels:

- Polar Solvents (e.g., water): Dominated by ionizing mechanisms.

- Less Polar Solvents (e.g., ethanol): Favors nucleophilic attack .

Q. What analytical challenges arise in quantifying trace impurities during sulfonamide synthesis using this compound?

- Answer:

- Common Impurities: Residual sulfonic acid (from incomplete chlorination) or hydrolyzed byproducts.

- Mitigation:

- LC-MS/MS: Use a C18 column (3.5 µm, 150 mm) with 0.1% formic acid in acetonitrile/water gradient (retention time ~8.2 min for the sulfonyl chloride).

- Derivatization: React hydrolyzed impurities with diazomethane to enhance detectability via GC-MS .

Q. How does this compound participate in multi-step syntheses of bioactive molecules?

- Answer: It acts as a sulfonating agent in:

- Sulfonamide Formation: React with amines (e.g., 4-iodoaniline) in anhydrous THF at 0°C, followed by methanolysis to yield sulfonamides (e.g., intermediates for kinase inhibitors) .

- Cross-Coupling Reactions: In Heck couplings, the sulfonyl group enhances electron-withdrawing effects, facilitating palladium-catalyzed arylations .

Q. What mechanistic insights explain contradictory reactivity data in nucleophilic substitutions involving this compound?

- Answer: Contradictions arise from:

- Solvent Effects: In polar aprotic solvents (e.g., DMF), reactivity follows a bimolecular displacement (SN2). In protic solvents (e.g., methanol), ionization (SN1-like) dominates, as shown by Hammett ρ values .

- Steric vs. Electronic Effects: Methoxy groups at the 2- and 4-positions provide ortho/para-directing effects but may sterically hinder nucleophilic attack, requiring kinetic studies to resolve .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.